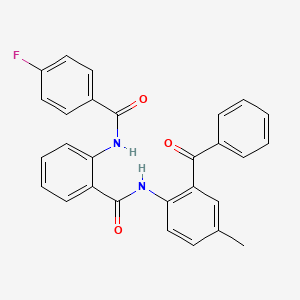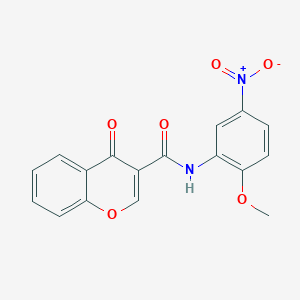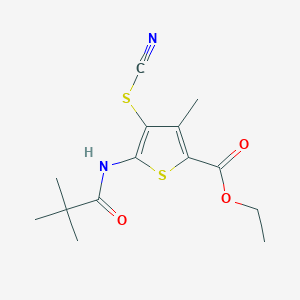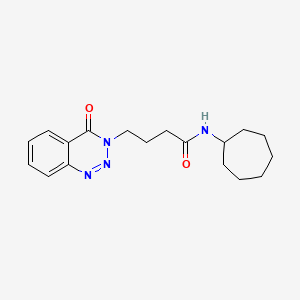
N-(2-benzoyl-4-methylphenyl)-2-(4-fluorobenzamido)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzoyl-4-methylphenyl)-2-(4-fluorobenzamido)benzamide (N-BMBF) is an organic compound that has been used for many different applications in the scientific research field. N-BMBF is a small molecule inhibitor of the enzyme P-glycoprotein (P-gp), which is a membrane transporter that is responsible for the efflux of a variety of drugs from cells. It has been used in a variety of laboratory experiments, including drug delivery, cell biology, and pharmacology studies.
科学研究应用
N-(2-benzoyl-4-methylphenyl)-2-(4-fluorobenzamido)benzamide has been used in a variety of scientific research applications. It has been used as an inhibitor of P-gp, which is a membrane transporter responsible for the efflux of a variety of drugs from cells. It has also been used in drug delivery studies, as it has been shown to increase the efficacy of certain drugs by preventing their efflux from cells. In addition, this compound has been used in cell biology studies, as it has been shown to inhibit the growth of certain types of cancer cells. Finally, it has been used in pharmacology studies, as it has been shown to be an effective inhibitor of certain enzymes.
作用机制
N-(2-benzoyl-4-methylphenyl)-2-(4-fluorobenzamido)benzamide inhibits the activity of P-gp by binding to it and blocking its ability to transport drugs out of cells. It does this by binding to the hydrophobic pocket of the P-gp protein, which prevents the drug from entering the cell. This binding also prevents the drug from being expelled from the cell, thus increasing its efficacy.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the efficacy of certain drugs by preventing their efflux from cells. In addition, it has been shown to inhibit the growth of certain types of cancer cells. It has also been shown to inhibit the activity of certain enzymes, such as P-gp. Finally, it has been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
N-(2-benzoyl-4-methylphenyl)-2-(4-fluorobenzamido)benzamide has a number of advantages for use in laboratory experiments. It is a small molecule inhibitor of P-gp, which makes it easy to use in a variety of laboratory experiments. In addition, it is relatively inexpensive and can be easily synthesized. However, there are also some limitations to its use in laboratory experiments. For example, it has a relatively short half-life, which can limit its efficacy when used in long-term experiments. In addition, it can be toxic to certain types of cells, which can limit its use in certain types of experiments.
未来方向
There are a number of possible future directions for N-(2-benzoyl-4-methylphenyl)-2-(4-fluorobenzamido)benzamide. One possible direction is to use it as a tool to study the mechanisms of drug resistance in cancer cells. Another possible direction is to develop new derivatives of this compound that have improved pharmacological properties. Finally, this compound could be used to develop new drugs or drug delivery systems that are more effective than current methods.
合成方法
N-(2-benzoyl-4-methylphenyl)-2-(4-fluorobenzamido)benzamide can be synthesized through a two-step reaction. The first step involves the reaction of 4-methylbenzoyl chloride and 4-fluorobenzamide, which produces 4-methyl-2-benzamido-4-fluorobenzonitrile. The second step is the reaction of 4-methyl-2-benzamido-4-fluorobenzonitrile and 2-benzoylbenzamide, which produces this compound. The reaction requires a solvent such as dichloromethane and a catalyst such as triethylamine in order to proceed.
属性
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-[(4-fluorobenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21FN2O3/c1-18-11-16-25(23(17-18)26(32)19-7-3-2-4-8-19)31-28(34)22-9-5-6-10-24(22)30-27(33)20-12-14-21(29)15-13-20/h2-17H,1H3,(H,30,33)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDJENGZBNRYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B6523641.png)
![N-(4-ethoxyphenyl)-2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6523655.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B6523672.png)
![[(1,3-thiazol-2-yl)carbamoyl]methyl furan-2-carboxylate](/img/structure/B6523679.png)
![2-({11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B6523686.png)
![2-(4-chlorophenoxy)-1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one](/img/structure/B6523699.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6523701.png)
![N-[(furan-2-yl)methyl]-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6523708.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B6523712.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B6523725.png)
![3-[(4-chlorophenyl)methyl]-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6523729.png)